Urea, 1-(2-chloroethyl)-3-(m-anisyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The presence of the chloroethyl and anisyl groups in the molecule imparts unique chemical properties that make it suitable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-(m-anisyl)- typically involves the reaction of m-anisidine with 2-chloroethyl isocyanate . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product formation. The reaction can be represented as follows:
m-Anisidine+2-Chloroethyl isocyanate→Urea, 1-(2-chloroethyl)-3-(m-anisyl)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative.
Scientific Research Applications
Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: has several scientific research applications, including:
Pharmaceuticals: It may be used as an intermediate in the synthesis of drugs with anticancer or antimicrobial properties.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.
Industrial Chemistry: It can serve as a building block for the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(m-anisyl)- depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the anisyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: can be compared with other urea derivatives, such as:
- Urea, 1-(2-chloroethyl)-3-(p-anisyl)-
- Urea, 1-(2-chloroethyl)-3-(o-anisyl)-
- Urea, 1-(2-chloroethyl)-3-(phenyl)-
These compounds share similar structural features but differ in the position of the substituents on the aromatic ring. The unique positioning of the anisyl group in Urea, 1-(2-chloroethyl)-3-(m-anisyl)- imparts distinct chemical and biological properties.
Properties
CAS No. |
13908-42-4 |
---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) |
InChI Key |
YOLMMVVRCHJMHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.